Cas no 730976-67-7 (N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide)

N-Benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide is a specialized organic compound featuring a thiazole core substituted with a 4-fluorophenyl group and an N-benzyl-2-chloroacetamide moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its potential as an intermediate for further functionalization, enabling precise modifications in drug discovery. The thiazole ring contributes to its stability and bioactivity, while the acetamide group offers versatility in coupling reactions. This compound is suited for research applications requiring high-purity building blocks for heterocyclic synthesis.
N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide structure
730976-67-7 structure
Product Name:N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide
CAS No:730976-67-7
MF:C18H14ClFN2OS
MW:360.832965373993
CID:3078112
PubChem ID:3150710
Update Time:2025-10-28

N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
    • N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide
    • CS-0221244
    • EN300-08686
    • 962-972-0
    • Z56946047
    • G38518
    • 730976-67-7
    • N-benzyl-2-chloro-N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)acetamide
    • AKOS000651351
    • Inchi: 1S/C18H14ClFN2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2
    • InChI Key: BFLYBAQCVHXCBZ-UHFFFAOYSA-N
    • SMILES: ClCC(N(C1=NC(=CS1)C1C=CC(=CC=1)F)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 360.0499401Da
  • Monoisotopic Mass: 360.0499401Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 61.4Ų

N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide Pricemore >>

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Additional information on N-benzyl-2-chloro-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylacetamide

N-Benzyl-2-Chloro-N-(4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl)Acetamide: A Comprehensive Overview

The compound CAS No. 730976-67-7, also known as N-Benzyl-2-Chloro-N-(4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl)Acetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and applications. The structure of this molecule includes a benzyl group, a chloro substituent, and a fluorophenyl moiety attached to a thiazole ring via an acetamide linkage. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the fluorophenyl group in this compound adds electron-withdrawing effects, which can enhance the molecule's stability and bioavailability. Additionally, the chloro substituent may play a role in modulating the compound's pharmacokinetic properties. Researchers have explored the synthesis of similar compounds using various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize yield and purity.

The synthesis of N-Benzyl-2-Chloro-N-(4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl)Acetamide typically involves multi-step reactions, starting from readily available starting materials such as benzaldehyde and thioamide precursors. The reaction sequence often includes nucleophilic substitution, condensation, and acylation steps. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for drug development due to their potential for reduced side effects.

In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for chronic inflammatory diseases. Its ability to inhibit key inflammatory pathways such as COX-2 (cyclooxygenase-2) makes it a candidate for anti-inflammatory drug development. Furthermore, its thiazole ring is known to exhibit strong antioxidant properties, which could be exploited in skincare products or nutraceuticals aimed at combating oxidative stress.

Another area of interest is the compound's potential as an agrochemical. Thiazole derivatives have been reported to possess fungicidal activity against various plant pathogens. The integration of the fluorophenyl group in this molecule may enhance its selectivity towards specific fungal strains while reducing toxicity to crops. Field trials are currently underway to assess its efficacy under real-world conditions.

From an environmental standpoint, researchers are investigating the biodegradability and eco-toxicological profile of this compound. Understanding its persistence in soil and water systems is crucial for determining its suitability as an agricultural chemical or industrial additive. Preliminary results suggest that it undergoes rapid microbial degradation under aerobic conditions, which is favorable for minimizing environmental impact.

In conclusion, N-Benzyl-2-Chloro-N-(4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl)Acetamide represents a promising molecule with diverse applications across multiple industries. Its unique structure and functional groups provide a foundation for further research into its therapeutic potential and environmental compatibility. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound stands at the forefront of innovation in organic chemistry and pharmacology.

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